molecular formula C24H21N3O3 B11530097 Nalpha-(phenoxycarbonyl)-N-phenyltryptophanamide

Nalpha-(phenoxycarbonyl)-N-phenyltryptophanamide

Cat. No.: B11530097
M. Wt: 399.4 g/mol
InChI Key: ONUNWYLPLQNNSR-UHFFFAOYSA-N
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Description

PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE typically involves the coupling of an indole derivative with a phenylcarbamate group. One common method is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid and amine groups . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of key enzymes or the activation of signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

phenyl N-[1-anilino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C24H21N3O3/c28-23(26-18-9-3-1-4-10-18)22(27-24(29)30-19-11-5-2-6-12-19)15-17-16-25-21-14-8-7-13-20(17)21/h1-14,16,22,25H,15H2,(H,26,28)(H,27,29)

InChI Key

ONUNWYLPLQNNSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

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